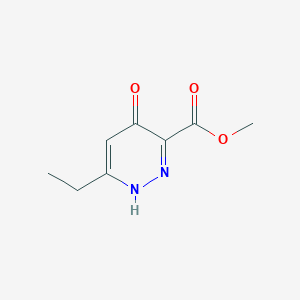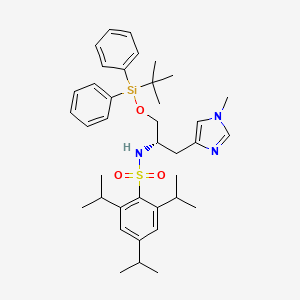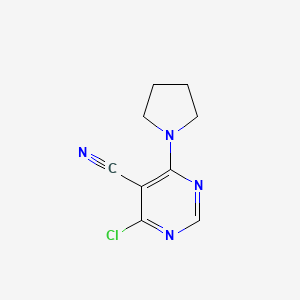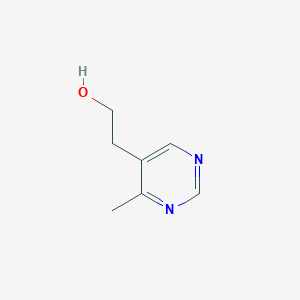
2-(4-Methylpyrimidin-5-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methylpyrimidin-5-yl)ethanol is an organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-member ring. This compound is characterized by the presence of a pyrimidine ring substituted with a methyl group at position 4 and an ethanol group at position 2.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpyrimidin-5-yl)ethanol typically involves the reaction of 4-methylpyrimidine with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom in the pyrimidine ring attacks the ethylene oxide, leading to the formation of the ethanol derivative.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of catalysts, such as alkali metal hydroxides, can further enhance the reaction efficiency.
化学反応の分析
Types of Reactions
2-(4-Methylpyrimidin-5-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation reactions.
Major Products Formed
Oxidation: 2-(4-Methylpyrimidin-5-yl)acetaldehyde or 2-(4-Methylpyrimidin-5-yl)acetic acid.
Reduction: 2-(4-Methylpyrimidin-5-yl)ethylamine.
Substitution: 2-(4-Methylpyrimidin-5-yl)ethyl chloride or 2-(4-Methylpyrimidin-5-yl)ethyl bromide.
科学的研究の応用
2-(4-Methylpyrimidin-5-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-(4-Methylpyrimidin-5-yl)ethanol involves its interaction with specific molecular targets in biological systems. The ethanol group allows for hydrogen bonding with target proteins, potentially affecting their function. The pyrimidine ring can interact with nucleic acids, influencing processes such as DNA replication and transcription.
類似化合物との比較
Similar Compounds
2-(4-Methylpyrimidin-5-yl)ethylamine: Similar structure but with an amine group instead of an ethanol group.
2-(4-Methylpyrimidin-5-yl)acetic acid: Contains a carboxylic acid group instead of an ethanol group.
2-(4-Methylpyrimidin-5-yl)ethyl chloride: Contains a chloride group instead of an ethanol group.
Uniqueness
2-(4-Methylpyrimidin-5-yl)ethanol is unique due to its specific combination of a pyrimidine ring and an ethanol group, which imparts distinct chemical and biological properties. This combination allows for versatile chemical modifications and potential interactions with a wide range of biological targets.
特性
分子式 |
C7H10N2O |
|---|---|
分子量 |
138.17 g/mol |
IUPAC名 |
2-(4-methylpyrimidin-5-yl)ethanol |
InChI |
InChI=1S/C7H10N2O/c1-6-7(2-3-10)4-8-5-9-6/h4-5,10H,2-3H2,1H3 |
InChIキー |
MASJHMMIRVHTDV-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=NC=C1CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


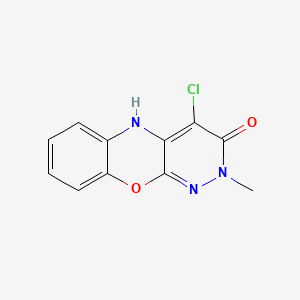



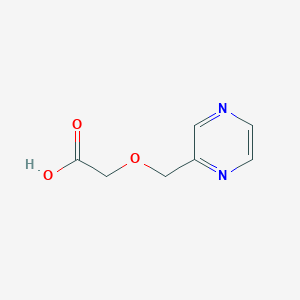
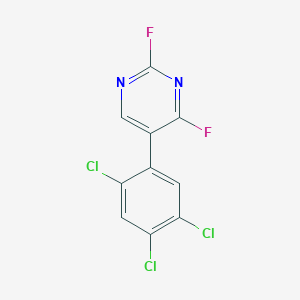
![2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4,6-dipentylphenol](/img/structure/B13104513.png)
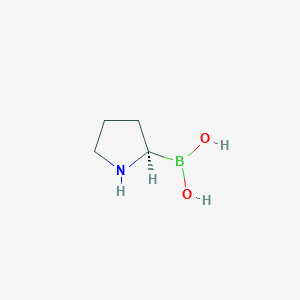
![Tetrahydro-1H-thiazolo[3,4-a]pyrazin-8(3H)-one](/img/structure/B13104518.png)
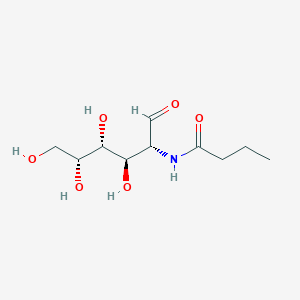
![methyl N-[(2S)-1-[(2S)-2-[5-[6-(5-cyclopropylthiophen-2-yl)-1-fluoro-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-indolo[1,2-c][1,3]benzoxazin-3-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13104528.png)
